molecular formula C23H22O12 B594275 2''-Acetylastragalin CAS No. 1206734-95-3

2''-Acetylastragalin

Cat. No. B594275
CAS RN: 1206734-95-3
M. Wt: 490.417
InChI Key: MWEQHAGXLGTSKL-OPCQMSRDSA-N
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Description

2’'-Acetylastragalin is a compound isolated from the aerial parts of Delphinium staphisagria . It has an IC50 value of 6.5 μM for Vero cells and exhibits trypanocidal activity .


Molecular Structure Analysis

The molecular formula of 2’'-Acetylastragalin is C23H22O12 . Its average mass is 490.414 Da and its monoisotopic mass is 490.111115 Da . It has 5 defined stereocentres .


Physical And Chemical Properties Analysis

2’'-Acetylastragalin has a density of 1.7±0.1 g/cm3 . Its boiling point is 797.2±60.0 °C at 760 mmHg . The compound has a molar refractivity of 114.0±0.4 cm3 . It has 12 H bond acceptors, 6 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

Anti-Trypanosomal Activity

2’'-Acetylastragalin, isolated from the aerial parts of Delphinium staphisagria, has been evaluated for its anti-trypanosomal activities . This suggests its potential use in the treatment or prevention of infections caused by protozoal organisms belonging to the suborder Trypanosomatida .

Anti-Inflammatory and Antimicrobial Agents

Acylated flavonoids, like 2’‘-Acetylastragalin, have been reported to have potential antimicrobial and anti-inflammatory effects . This indicates that 2’'-Acetylastragalin could be considered in future drug developments, especially as anti-inflammatory and antimicrobial agents .

Analgesic and Anti-Nociceptive Effects

The acylated flavonoids, including 2’‘-Acetylastragalin, have been reported to exhibit analgesic and anti-nociceptive effects . This suggests that 2’'-Acetylastragalin could potentially be used in the management of pain.

Antiparasitic Activity

2’'-Acetylastragalin has been reported to have antiparasitic activity . This suggests its potential use in the treatment of parasitic infections.

Binding Affinities to Molecular Targets

Docking simulations of acylated flavonoids have revealed that these compounds, including 2’‘-Acetylastragalin, have strong binding affinities to molecular targets . This indicates that 2’'-Acetylastragalin could potentially be used in the development of drugs targeting specific molecular structures.

Inhibition of Matrix Metallopeptidase (MMP)

Some acylated flavonoids have been found to have strong binding affinities into Human matrix metallopeptidase (MMP) 2 and 9 catalytic domains . This suggests that 2’'-Acetylastragalin could potentially be used in the development of drugs that inhibit MMP.

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O12/c1-9(25)32-22-19(31)17(29)15(8-24)34-23(22)35-21-18(30)16-13(28)6-12(27)7-14(16)33-20(21)10-2-4-11(26)5-3-10/h2-7,15,17,19,22-24,26-29,31H,8H2,1H3/t15-,17-,19+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWEQHAGXLGTSKL-OPCQMSRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(OC1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118356
Record name 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2''-Acetylastragalin

CAS RN

1206734-95-3
Record name 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206734-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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